2-[(4-Fluorobenzyl)oxy]benzoyl chloride
Overview
Description
Scientific Research Applications
Synthesis of Quinazolinones : 2-Fluoro substituted benzoyl chlorides, like 2-[(4-Fluorobenzyl)oxy]benzoyl chloride, are used in the synthesis of 4(3H)-quinazolinones. This synthesis involves cyclocondensation with 2-amino-N-heterocycles, forming products that show moderate activity against tumor cell lines (Deetz et al., 2001).
Intermediate in Drug Synthesis : The compound is instrumental in synthesizing intermediates for drugs like prasugrel. Modified synthetic methods involving related compounds have shown high efficiency and are feasible for industrial production (Zheng Min, 2013).
Derivative Formation for Drug Analysis : Derivatives of the compound, like fluorobenzyl derivatives, are synthesized for drug analysis using mass spectrometry. These derivatives aid in the measurement of certain drugs in plasma (Murray et al., 1985).
Synthesis of Benzoyl Peroxide : In synthesizing benzoyl peroxide, a product with widespread applications in bleaching agents and acne medication, derivatives of benzoyl chloride play a crucial role. The synthesis involves transforming bromobenzene into an acid chloride, with benzoyl peroxide being a target molecule of interest due to its wide applications (Her et al., 2014).
Synthesis of Cellulose Benzoates : In the synthesis of cellulose benzoates, benzoyl chlorides are used. These cellulose derivatives are synthesized by homogeneous acylation with benzoyl chlorides in an ionic liquid, without any catalysts. This method has shown to be effective in producing cellulose benzoates with varying degrees of substitution (Zhang et al., 2009).
Annulative Coupling for Phenanthrene Derivatives : 2-Arylbenzoyl chlorides undergo annulative coupling with internal alkynes in the presence of catalysts to selectively produce phenanthrene derivatives. This process is important in organic synthesis and material science (Nagata et al., 2014).
Safety And Hazards
The safety data sheet for a related compound, “Benzoyl chloride”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, and it can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
2-[(4-fluorophenyl)methoxy]benzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c15-14(17)12-3-1-2-4-13(12)18-9-10-5-7-11(16)8-6-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFDTXAQCBJEKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)OCC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Fluorobenzyl)oxy]benzoyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.